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A detailed guide for researchers and drug development professionals on the comparative skin
penetration, target engagement, and stability of two topical phosphodiesterase 4 (PDE4)
inhibitors.

This guide provides a comprehensive comparison of LEO 29102 and LEO 39652, two topical
PDE4 inhibitors developed for the treatment of atopic dermatitis (AD). While both compounds
were designed to act locally on the skin with minimal systemic side effects, clinical outcomes
have revealed significant differences in their efficacy. This analysis, supported by experimental
data, delves into the key factors influencing their performance in skin penetration and target
engagement.

Introduction to LEO 29102 and LEO 39652

LEO 29102 is a "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) designed for topical
treatment of dermatological diseases like atopic dermatitis.[1][2][3] The soft-drug concept aims
to deliver a potent and selective PDE4 inhibitor to the skin while minimizing systemic side
effects through metabolic inactivation.[1][2] LEO 29102 has demonstrated clinically relevant
efficacy in Phase 2 trials for atopic dermatitis.[1][4]

LEO 39652, on the other hand, was developed based on a "dual-soft" concept.[5][6] This
design introduces ester functionalities that are intended to be rapidly inactivated in both the
blood and the liver, further reducing the potential for systemic side effects, while ideally
remaining stable in the skin.[5][6] Despite promising preclinical data showing high exposure in
the skin, LEO 39652 demonstrated a lack of clinical efficacy in AD patients.[5][7][8]
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The key to understanding the divergent clinical outcomes lies in their respective abilities to
penetrate the skin, reach their target, and engage it effectively.

Comparative Data on Skin Penetration and Target
Engagement

A pivotal study utilizing dermal open flow microperfusion (dOFM) on fresh human skin explants
provides a direct comparison of the two compounds. This technique allows for the
measurement of unbound drug concentrations in the dermal interstitial fluid (dISF), which is
crucial for assessing target availability.

Parameter LEO 29102 LEO 39652 Reference

dISF Concentration

(Barrier Impaired 2100 nM 33nM [A1517118119]
Skin)
Target Engagement No evidence of

Elevated [41I51[7118]I9]
(cAMP Levels) engagement

Skin Biopsy vs. dISF

i 7-33 fold higher 7-33 fold higher [4151[718119]
Concentration

The data clearly indicates that LEO 29102 achieves a significantly higher concentration in the
dermal interstitial fluid of barrier-impaired skin compared to LEO 39652.[4][5][7][8][9] This
higher availability of unbound LEO 29102 at the target site leads to successful target
engagement, as evidenced by the elevated levels of cyclic adenosine monophosphate (CAMP).
[4115][7118][9] In contrast, the low dISF concentration of LEO 39652 resulted in minimal to no
target engagement.[5][7][8]

Interestingly, for both compounds, the concentrations measured in skin punch biopsies were
substantially higher than in the dISF.[4][5][7][8][9] This suggests that relying solely on skin
biopsy data can be misleading for predicting clinical efficacy, as it may not accurately reflect the
bioavailable drug concentration at the target.

Skin Stability
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The stability of the compounds within the skin is another critical factor. While both LEO 29102
and LEO 39652 were designed to be stable in the skin, their metabolic profiles differ.

Assay LEO 29102 LEO 39652 Reference
Human Keratinocytes ) )
> 720 min > 720 min [4]
(T 1/2)
Human Skin S9 ) )
> 240 min 27 min [4]

(Apparent Half-life)

Both compounds showed high stability in human keratinocytes.[4] However, in the presence of
human skin S9 fractions, which contain metabolic enzymes, LEO 39652 was significantly
degraded, whereas LEO 29102 remained stable.[4] This suggests that the "dual-soft" design of
LEO 39652, intended for systemic inactivation, may also lead to its premature degradation
within the skin, further contributing to its low availability at the target site. The main metabolites
of LEO 39652 are formed by the hydrolysis of its lactone ring and/or isopropy! ester moiety, and
these metabolites are inactive.[5] LEO 29102, lacking an ester functionality, is not susceptible
to this type of hydrolysis.[5]

Experimental Protocols
Dermal Open Flow Microperfusion (dOFM) and cAMP Measurement in Human Skin Explants

The following is a summary of the experimental protocol used to compare LEO 29102 and LEO
39652:

» Objective: To investigate the difference in skin pharmacokinetics (PK) and
pharmacodynamics (PD) of two topical PDE4 inhibitors.[7][8]

e Method:

o Clinical formulations of LEO 29102 and LEO 39652 were applied to intact or barrier-
disrupted (via tape stripping) fresh human skin explants.[7][8][9]

o Dermal open flow microperfusion was used to sample the dermal interstitial fluid to
measure unbound drug concentrations.[7][8][9]
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o Skin punch biopsies were also taken to measure total drug concentration in the skin.[7][8]

[9]

o Cyclic AMP (cAMP) levels were determined in the skin biopsies as a pharmacodynamic
marker of target engagement.[7][8][9]

« Significance: This method allows for the direct assessment of bioavailable drug at the target
site (dISF) and its effect on the target (CAMP levels), providing a strong basis for establishing
a skin PK/PD relationship.[7][8]
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Caption: Mechanism of action of LEO 29102 and LEO 39652 as PDE4 inhibitors.

Experimental Workflow for Comparative Skin Penetration Study
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Caption: Workflow of the ex vivo study comparing LEO 29102 and LEO 39652.

Conclusion

The comparative analysis of LEO 29102 and LEO 39652 underscores the critical importance of
sufficient drug availability at the target site for clinical efficacy. While both are potent PDE4
inhibitors, the superior skin penetration and stability of LEO 29102 lead to higher
concentrations of the unbound drug in the dermal interstitial fluid, resulting in effective target
engagement. In contrast, the lower skin availability of LEO 39652, likely due to a combination
of lower penetration and higher metabolic instability within the skin, is the probable cause for its
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lack of clinical efficacy. These findings highlight that for topical drug development, optimizing for
skin penetration and stability is as crucial as the potency of the active pharmaceutical
ingredient. The use of advanced techniques like dermal open flow microperfusion is invaluable
for establishing a clear pharmacokinetic/pharmacodynamic relationship in the skin, providing a
more reliable predictor of clinical success than total drug concentration in skin biopsies alone.

[71L8]
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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